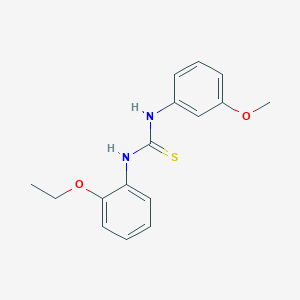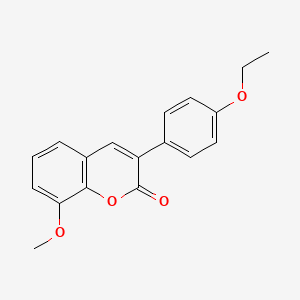
N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EMMD-386088, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. EMMD-386088 belongs to the class of NMDA receptor antagonists, which have been shown to have neuroprotective effects and are being investigated for the treatment of various neurological disorders.
作用机制
N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can prevent the excessive influx of calcium ions into the neurons, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects in animal models of neurological disorders. Studies have demonstrated that N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can improve cognitive function, reduce neuronal damage, and decrease inflammation in the brain.
实验室实验的优点和局限性
N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist that can be easily synthesized and purified. However, N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
There are several future directions for the research on N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential area of investigation is the development of more potent and selective NMDA receptor antagonists based on the structure of N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. Another area of research is the investigation of the potential therapeutic applications of N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in other neurological disorders such as epilepsy and multiple sclerosis. Finally, the safety and efficacy of N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans need to be further evaluated in clinical trials.
Conclusion
In conclusion, N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a novel compound that has significant potential for the treatment of various neurological disorders. Its mechanism of action as a non-competitive antagonist of the NMDA receptor makes it a promising therapeutic agent. However, further research is needed to fully understand its therapeutic potential and safety in humans.
合成方法
N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of 2-ethylphenylamine, 2-methylphenylamine, and methylsulfonyl chloride with glycine. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can effectively block the NMDA receptor, which is involved in the pathogenesis of these disorders.
属性
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-10-6-8-12-17(15)20(24(3,22)23)13-18(21)19-16-11-7-5-9-14(16)2/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYBHLXBMWYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethylphenyl)-N-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5739301.png)
![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5739330.png)

![methyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5739346.png)
![7-[4-(tert-butoxycarbonyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B5739352.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)



![N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5739393.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)